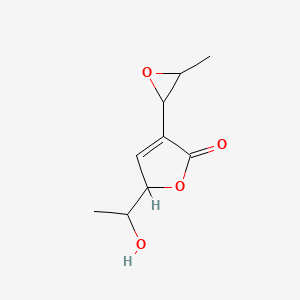![molecular formula C20H22O6 B13383103 2,2'-Diphenyl-[4,4']bi[[1,3]dioxanyl]-5,5'-diol CAS No. 5349-07-5](/img/structure/B13383103.png)
2,2'-Diphenyl-[4,4']bi[[1,3]dioxanyl]-5,5'-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2’-Diphenyl-[4,4’]bi[[1,3]dioxanyl]-5,5’-diol is a complex organic compound with the molecular formula C20H22O6. It is characterized by the presence of two phenyl groups and two dioxane rings, making it a unique structure in organic chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Diphenyl-[4,4’]bi[[1,3]dioxanyl]-5,5’-diol typically involves the reaction of phenyl-substituted dioxane derivatives under controlled conditions. One common method involves the use of phenylmagnesium bromide and dioxane derivatives in the presence of a catalyst such as palladium on carbon. The reaction is carried out under an inert atmosphere, typically nitrogen, at a temperature range of 50-70°C.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow reactor to ensure consistent quality and yield. The use of high-purity reagents and solvents is crucial to avoid impurities that could affect the final product’s properties. The reaction mixture is often subjected to purification processes such as recrystallization and chromatography to achieve the desired purity.
化学反応の分析
Types of Reactions
2,2’-Diphenyl-[4,4’]bi[[1,3]dioxanyl]-5,5’-diol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding diketones.
Reduction: Reduction reactions using sodium borohydride or lithium aluminum hydride can convert the compound into its corresponding alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Chlorine or bromine in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products Formed
Oxidation: Formation of diketones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives.
科学的研究の応用
2,2’-Diphenyl-[4,4’]bi[[1,3]dioxanyl]-5,5’-diol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism by which 2,2’-Diphenyl-[4,4’]bi[[1,3]dioxanyl]-5,5’-diol exerts its effects involves interactions with specific molecular targets. The phenyl groups can participate in π-π interactions with aromatic residues in proteins, while the dioxane rings can form hydrogen bonds with polar functional groups. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
類似化合物との比較
Similar Compounds
2,2’-Diphenyl-1,3-dioxane: Lacks the additional dioxane ring, making it less complex.
2,2’-Diphenyl-1,3-propanediol: Contains a different backbone structure, leading to different chemical properties.
2,2’-Diphenyl-1,3-dioxolane: Features a smaller ring system, affecting its reactivity and stability.
Uniqueness
2,2’-Diphenyl-[4,4’]bi[[1,3]dioxanyl]-5,5’-diol is unique due to its dual dioxane rings and phenyl groups, which confer distinct chemical and physical properties. This makes it a valuable compound for various applications in research and industry.
特性
CAS番号 |
5349-07-5 |
|---|---|
分子式 |
C20H22O6 |
分子量 |
358.4 g/mol |
IUPAC名 |
4-(5-hydroxy-2-phenyl-1,3-dioxan-4-yl)-2-phenyl-1,3-dioxan-5-ol |
InChI |
InChI=1S/C20H22O6/c21-15-11-23-19(13-7-3-1-4-8-13)25-17(15)18-16(22)12-24-20(26-18)14-9-5-2-6-10-14/h1-10,15-22H,11-12H2 |
InChIキー |
NVEGGHPETXMRSV-UHFFFAOYSA-N |
正規SMILES |
C1C(C(OC(O1)C2=CC=CC=C2)C3C(COC(O3)C4=CC=CC=C4)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Hydroxy-4-methylbenzaldehyde 5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylhydrazone](/img/structure/B13383026.png)
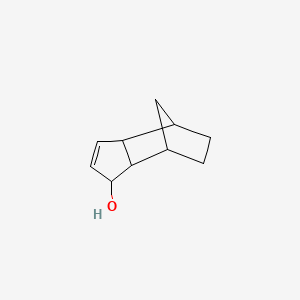
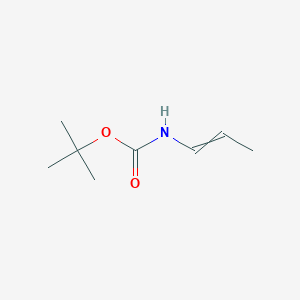
![N-[3-(4-nitrophenyl)-1-[(3S)-3-sulfanylpyrrolidin-1-yl]propylidene]carbamate](/img/structure/B13383040.png)
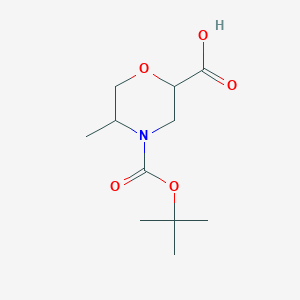
![1,2,3-Trimethoxy-5-[2-(3,4,5-trimethoxyphenyl)ethyl]benzene](/img/structure/B13383050.png)
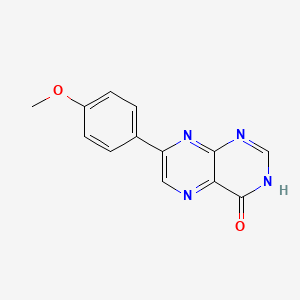
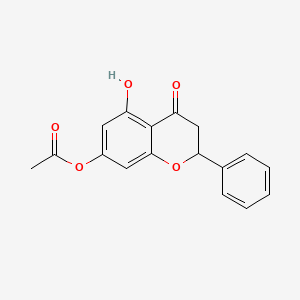

![4-[2-[6-hydroxy-5,8a-dimethyl-2-methylidene-5-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]ethenyl]-2H-furan-5-one](/img/structure/B13383064.png)
![11-[4-(Dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-5-ethyl-3,4-dihydroxy-9-(5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl)oxy-2,4,8,10,12,14-hexamethyl-6,15-dioxabicyclo[10.2.1]pentadec-1(14)-en-7-one](/img/structure/B13383068.png)
![2-[(2Z)-2-[1-(3-aminophenyl)ethylidene]hydrazinyl]-6-methyl-1H-pyrimidin-4-one](/img/structure/B13383075.png)

